molecular formula C12H15N3O4 B1622379 2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester CAS No. 21025-62-7

2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester

Cat. No.: B1622379
CAS No.: 21025-62-7
M. Wt: 265.26 g/mol
InChI Key: CKTKOLMBPODIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isomeric Considerations

The molecular architecture of 2-(pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester (C₁₂H₁₅N₃O₄) features a pyrimidine ring conjugated to a malonic acid diethyl ester moiety via an aminomethylene (–NH–CH=) bridge. The core structure consists of a six-membered pyrimidine heterocycle with nitrogen atoms at positions 1 and 3, linked to a planar methylene-malonate group. This conjugation creates a π-electron delocalization network spanning the pyrimidine ring, methylene bridge, and malonate carbonyl groups, as evidenced by bond length alternation patterns in related compounds.

Isomeric considerations arise from two primary factors:

  • E/Z isomerism at the methylene group due to restricted rotation about the C=N bond. Computational studies of analogous aminomethylene-malonates reveal a preference for the Z-configuration , where the pyrimidine nitrogen lone pair aligns antiperiplanar to the malonate carbonyl groups.
  • Tautomerism involving proton transfer between the pyrimidine nitrogen and the methylene group. X-ray diffraction data for structurally similar compounds show stabilization of the enamine-keto form through intramolecular hydrogen bonding between the NH group and adjacent carbonyl oxygen.

Key bond lengths derived from crystallographic analogs include:

  • C=N (methylene): 1.301–1.337 Å
  • C–N (pyrimidine): 1.335–1.352 Å
  • C=O (malonate): 1.210–1.225 Å

The molecular geometry creates three distinct electronic domains:

  • Pyrimidine aromatic system with calculated π-electron density of 0.32 e⁻/ų
  • Conjugated methylene-malonate region showing charge alternation (±0.18 e)
  • Ethoxy groups exhibiting typical sp³ hybridization with 109.5° bond angles

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction studies of related malonate derivatives reveal critical structural features:

Parameter Value (Range) Source Compound
Crystal System Triclinic 2-[(4-Chloro-phenyl) analog]
Space Group P-1
Unit Cell Dimensions a = 5.6858 Å
b = 10.0716 Å
c = 16.2885 Å
Angles α=94.338°, β=91.453°, γ=97.750°
Density 1.32–1.38 g/cm³

The malonate ester groups adopt a syn-periplanar conformation relative to the methylene bridge, minimizing steric clash between ethoxy groups while maximizing conjugation. Intramolecular hydrogen bonding between the NH group and carbonyl oxygen (O···H distance: 1.89–2.12 Å) locks the molecule in a planar configuration, with dihedral angles between pyrimidine and malonate planes measuring <5° in optimized structures.

Notable packing interactions include:

  • C–H⋯O hydrogen bonds (2.30–2.45 Å) forming helical chains along the crystallographic a-axis
  • π-π stacking between pyrimidine rings (3.45–3.65 Å interplanar spacing)
  • Weak C–H⋯π interactions (2.75–2.90 Å) stabilizing layered structures

Thermal ellipsoid analysis shows increased displacement parameters for terminal ethoxy groups (Ueq = 0.08–0.12 Ų vs. 0.04–0.06 Ų for core atoms), indicating rotational flexibility about the C–O bonds.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic characteristics:

Frontier Molecular Orbitals

  • HOMO (-6.32 eV): Localized on pyrimidine ring and methylene π-system
  • LUMO (-1.89 eV): Predominantly malonate carbonyl antibonding orbitals
  • HOMO-LUMO gap: 4.43 eV, indicating moderate reactivity

Natural Bond Orbital (NBO) analysis reveals:

  • Charge distribution :
    • Pyrimidine N1: -0.52 e
    • Methylene C: +0.18 e
    • Malonate O: -0.67 e
  • Second-order perturbation energies :
    • LP(N)→π(C=N): 38.6 kcal/mol
    • π(C=O)→σ(C–O): 12.4 kcal/mol

The molecule exhibits three major resonance structures:

  • Aromatic-pyrimidine dominant (45% contribution)
  • Methylene-iminium form (32%)
  • Malonate enolate (23%)

Vibrational frequency calculations match experimental IR data:

  • Strong C=O stretch: 1725–1740 cm⁻¹
  • N–H bend: 1580–1605 cm⁻¹
  • Pyrimidine ring breathing: 990–1015 cm⁻¹

Molecular electrostatic potential (MEP) maps show:

  • Negative potential (-0.35 a.u.) at carbonyl oxygens
  • Positive potential (+0.28 a.u.) at methylene hydrogen
  • Neutral regions over pyrimidine π-system

Properties

IUPAC Name

diethyl 2-[(pyrimidin-2-ylamino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-3-18-10(16)9(11(17)19-4-2)8-15-12-13-6-5-7-14-12/h5-8H,3-4H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTKOLMBPODIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=CC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364433
Record name 2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21025-62-7
Record name 2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL 2-((2-PYRIMIDINYLAMINO)METHYLENE)MALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester typically involves the condensation of pyrimidine-2-amine with diethyl malonate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different functionalized derivatives.

    Substitution: The ester groups can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized pyrimidine derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonic acid diethyl esters with aromatic or heteroaromatic substituents are widely studied for their tunable electronic properties and versatility in organic synthesis. Below is a detailed comparison of 2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituent Key Properties/Applications References
Target Compound (21025-62-7) C₁₂H₁₅N₃O₄ 265.27 Pyrimidin-2-ylaminomethylene Potential ligand for metal coordination; intermediate in heterocyclic synthesis
2-(Pyridin-3-ylaminomethylene) derivative (14029-71-1) C₁₃H₁₆N₂O₄ 264.28 Pyridin-3-ylaminomethylene Similar reactivity; used in nucleophilic additions
Diethyl 2-(5-bromopyrimidin-2-yl)malonate (66621-92-9) C₁₁H₁₃BrN₂O₄ 317.14 5-Bromo-pyrimidin-2-yl Bromine enhances electrophilicity; precursor for cross-coupling reactions
Diethyl 2-(5-nitropyridin-2-yl)malonate (60891-70-5) C₁₂H₁₄N₂O₆ 282.25 5-Nitro-pyridin-2-yl Nitro group increases acidity (pKa ~7.83); used in high-energy materials
Diethyl 2-(dimethylaminomethylidene)malonate (N/A) C₁₀H₁₇NO₄ 215.25 Dimethylaminomethylidene Electron-rich substituent; facilitates cyclopropanation reactions
Diethyl 2-(6-methylpyridin-2-ylaminomethylene)malonate (1333-88-6) C₁₄H₁₇N₃O₄ 291.31 6-Methylpyridin-2-ylaminomethylene Methyl group improves lipophilicity; used in drug design

Key Findings from Research

Reactivity in Hydrolysis: Fluorinated analogs like 2-(perfluorophenyl)malonic acid diethyl ester resist hydrolysis under both acidic and basic conditions, complicating their conversion to free acids. In contrast, brominated derivatives (e.g., 66621-92-9) undergo hydrolysis to yield acetic acid derivatives efficiently . The pyrimidin-2-ylaminomethylene group in the target compound likely confers moderate hydrolytic stability due to steric hindrance and electron-withdrawing effects.

C-Arylation Efficiency: Malonate esters with electron-withdrawing substituents (e.g., nitro, bromo) exhibit higher yields in CuO-nanoparticle-catalyzed C-arylation (81% for nitro vs. 76% for methyl derivatives) . The pyrimidine ring in the target compound may similarly enhance electrophilicity, though direct data are lacking.

Coordination Chemistry :

  • Pyrimidine-containing malonates are promising ligands for transition metals. For example, 2-(5-bromopyrimidin-2-yl)malonic acid diethyl ester could act as a bidentate ligand, leveraging its nitrogen atoms for metal binding .

Thermal and Metabolic Stability: Fluorinated and brominated derivatives show improved thermal stability compared to non-halogenated analogs, making them suitable for high-temperature applications .

Table 2: Application-Oriented Comparison

Application Target Compound 5-Bromopyrimidin-2-yl Derivative 5-Nitropyridin-2-yl Derivative
Pharmaceutical Synthesis Potential intermediate for kinase inhibitors Used in cross-coupling reactions Limited due to nitro group toxicity
Coordination Chemistry High potential (pyrimidine N-donors) Moderate (Br may hinder binding) Low (nitro group is weakly coordinating)
Material Science Limited data High (thermal stability) High (energetic materials)

Biological Activity

2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • CAS Number : 21025-62-7
  • Molecular Formula : C₁₂H₁₅N₃O₄
  • Molecular Weight : 265.265 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may bind to receptors, influencing signaling pathways critical for cell survival and proliferation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrimidine have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

Studies have suggested that pyrimidine derivatives possess antimicrobial properties. The ability to disrupt microbial metabolism makes them suitable candidates for developing new antimicrobial agents.

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer). The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. This suggests potential for further development as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against various bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus20
P. aeruginosa12

Discussion

The findings from these studies highlight the promising biological activities of this compound. Its ability to inhibit cancer cell growth and exhibit antimicrobial properties suggests it could be a valuable compound in drug development.

Q & A

Q. What are the key synthetic routes for preparing 2-(pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester?

The compound is synthesized via malonic ester synthesis, leveraging the enolate reactivity of diethyl malonate. A typical route involves:

Enolate Formation : Deprotonate diethyl malonate using a base (e.g., sodium ethoxide) to generate a nucleophilic enolate .

Electrophilic Substitution : React the enolate with a pyrimidinylamine-derived electrophile (e.g., 2-aminopyrimidine activated via a formimidoyl chloride intermediate) to introduce the pyrimidin-2-ylaminomethylene group .

Work-up : Acidic hydrolysis and purification via recrystallization or column chromatography yield the final product.
Key Reference : details the general malonic ester mechanism, while provides analogs with pyridinyl substituents, adaptable to pyrimidine systems.

Q. How is the compound characterized to confirm its structure and purity?

Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the malonic ester backbone (δ ~4.2 ppm for ethyl groups, δ ~8.5 ppm for pyrimidine protons) and the aminomethylene bridge .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+^+ at m/z 264.28 for C13_{13}H16_{16}N2_2O4_4) .
  • Melting Point Analysis : Physical properties (e.g., mp 149–152.5°C for related pyrimidinylaniline derivatives) help assess purity .

Advanced Research Questions

Q. How does the pyrimidin-2-ylaminomethylene group influence regioselectivity in alkylation reactions?

The electron-withdrawing pyrimidine ring stabilizes the enolate, directing alkylation to the α-carbon of the malonic ester. However, steric hindrance from the bulky pyrimidine substituent may favor mono-alkylation over di-alkylation. To optimize regioselectivity:

  • Use polar aprotic solvents (e.g., DMF) to enhance enolate stability .
  • Employ low-temperature conditions (−78°C) to minimize side reactions .
    Data Conflict Example : Contradictory alkylation yields may arise from trace moisture (quenches enolate) or competing nucleophiles. Dry reagents and inert atmospheres are critical .

Q. What decarboxylation challenges arise when converting this malonic ester to substituted acetic acids?

The pyrimidinyl group alters decarboxylation kinetics due to resonance stabilization of intermediates. Unlike simple malonic esters (decarboxylate at ~150°C), this derivative may require:

  • Acid Catalysis : HCl or H2_2SO4_4 promotes decarboxylation at lower temperatures (80–100°C) .
  • Microwave-Assisted Reactions : Accelerate decarboxylation while minimizing decomposition .
    Caution : Overheating can lead to pyrimidine ring degradation; monitor via TLC or HPLC .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often stem from:

  • Reagent Purity : Impure pyrimidinylamine starting materials reduce yields. Use HPLC-grade reagents and validate via 1^1H NMR .
  • Reaction Stoichiometry : Excess electrophile (1.2–1.5 equiv) compensates for steric hindrance .
  • Work-up Methods : Adjust pH during hydrolysis (pH 4–5) to avoid premature decarboxylation .

Methodological Considerations

Q. What strategies improve the stability of this compound during storage?

  • Storage Conditions : Keep under nitrogen at −20°C in amber vials to prevent oxidation and moisture absorption .
  • Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical degradation .

Q. How is this compound applied in synthesizing heterocyclic pharmaceuticals?

It serves as a precursor for:

  • Kinase Inhibitors : The pyrimidine moiety chelates ATP-binding sites. Alkylate the malonic ester with bromoalkyl side chains, followed by decarboxylation and cyclization .
  • Antiviral Agents : Introduce sulfur via Lawesson’s reagent to convert ester groups to thioesters, enhancing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.